molecular formula C12H14INS B14692423 3-Ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium iodide CAS No. 24840-73-1

3-Ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium iodide

Cat. No.: B14692423
CAS No.: 24840-73-1
M. Wt: 331.22 g/mol
InChI Key: SIGMOMHDFJHHJB-UHFFFAOYSA-M
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Description

3-Ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium iodide is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of ethyl, methyl, and phenyl substituents on the thiazole ring, along with an iodide ion. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with α-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The final step involves the quaternization of the thiazole nitrogen with ethyl iodide to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of solvents and reagents is carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium iodide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium iodide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium iodide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

24840-73-1

Molecular Formula

C12H14INS

Molecular Weight

331.22 g/mol

IUPAC Name

3-ethyl-2-methyl-4-phenyl-1,3-thiazol-3-ium;iodide

InChI

InChI=1S/C12H14NS.HI/c1-3-13-10(2)14-9-12(13)11-7-5-4-6-8-11;/h4-9H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

SIGMOMHDFJHHJB-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC=C1C2=CC=CC=C2)C.[I-]

Origin of Product

United States

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